molecular formula C22H23N3O3S B2733486 6-oxo-N-(4-propoxybenzyl)-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251627-22-1

6-oxo-N-(4-propoxybenzyl)-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

Cat. No.: B2733486
CAS No.: 1251627-22-1
M. Wt: 409.5
InChI Key: DMSFPXBKFUSQHQ-UHFFFAOYSA-N
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Description

6-oxo-N-(4-propoxybenzyl)-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Biological Activity

6-oxo-N-(4-propoxybenzyl)-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The specific synthetic pathways may vary but generally include:

  • Formation of the thiazine ring : Utilizing precursors that contain thiazine moieties.
  • Introduction of substituents : Such as the propoxybenzyl group to increase lipophilicity and target specificity.
  • Final modifications : Including carboxamide formation to enhance binding affinity to biological targets.

Pharmacological Investigations

Recent studies have highlighted several pharmacological activities associated with this compound:

  • CNS Activity : Research indicates that compounds similar to this compound exhibit neuroleptic effects and depressive actions on the central nervous system (CNS) .
  • Anticancer Properties : Quinazoline derivatives have shown promise in inhibiting cancer cell proliferation. In particular, anti-proliferative assays against various cancer cell lines demonstrated significant activity for compounds with similar structures .

Case Studies

  • Neuroleptic Activity : A study evaluated the neuropharmacological effects of related compounds in animal models. The results indicated a dose-dependent decrease in locomotor activity, suggesting potential applications in treating psychotic disorders .
  • Antiproliferative Activity : In another investigation, a series of quinazoline derivatives were tested against multiple cancer cell lines (e.g., LN-229 for glioblastoma and HCT-116 for colorectal carcinoma). The compound demonstrated IC50 values in the low micromolar range, indicating strong cytotoxic effects .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer progression . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Receptor Modulation : The compound may also function as a receptor modulator within the CNS pathways, affecting neurotransmitter release and uptake.

Data Tables

Biological ActivityAssay TypeCell Line/ModelIC50 (µM)Reference
AntiproliferativeMTT AssayLN-2295.0
CNS DepressiveBehavioralMouse ModelN/A
Kinase InhibitionDSFVarious KinasesN/A

Properties

IUPAC Name

6-oxo-N-[(4-propoxyphenyl)methyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-2-11-28-17-7-4-15(5-8-17)14-23-20(26)16-6-9-18-19(13-16)24-22-25(21(18)27)10-3-12-29-22/h4-9,13H,2-3,10-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSFPXBKFUSQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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